4-Aminothiophene-3-carbonitrile
CAS No.: 391681-11-1
Cat. No.: VC8179675
Molecular Formula: C5H4N2S
Molecular Weight: 124.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 391681-11-1 |
---|---|
Molecular Formula | C5H4N2S |
Molecular Weight | 124.17 g/mol |
IUPAC Name | 4-aminothiophene-3-carbonitrile |
Standard InChI | InChI=1S/C5H4N2S/c6-1-4-2-8-3-5(4)7/h2-3H,7H2 |
Standard InChI Key | DQQYHRHJUXPLIV-UHFFFAOYSA-N |
SMILES | C1=C(C(=CS1)N)C#N |
Canonical SMILES | C1=C(C(=CS1)N)C#N |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
4-Aminothiophene-3-carbonitrile (C₅H₄N₂S) features a thiophene ring substituted with an amino group at position 4 and a cyano group at position 3. The hydrochloride salt (CAS 121071-72-5) enhances solubility in polar solvents, with a molecular weight of 160.63 g/mol. Quantum mechanical studies reveal planar geometry, facilitating π-π stacking interactions in biological targets .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₅H₅ClN₂S | |
Molecular Weight | 160.63 g/mol | |
IUPAC Name | 4-aminothiophene-3-carbonitrile; hydrochloride | |
SMILES | C1=C(C(=CS1)N)C#N.Cl | |
Solubility | Soluble in DMSO, ethanol |
Spectroscopic Identification
Infrared spectroscopy shows characteristic stretches at 2225 cm⁻¹ (C≡N) and 3094 cm⁻¹ (N-H). ¹H NMR in DMSO-d₆ displays signals at δ 7.28 (H-4, d, J = 5.6 Hz) and δ 7.37 (H-5, d, J = 6.0 Hz), confirming the thiophene backbone .
Synthetic Methodologies
Gewald Reaction Optimization
The Gewald two-component condensation remains the most efficient route, employing aldehydes, malononitrile, and elemental sulfur under basic conditions. For example, Knoevenagel adducts formed from acetophenones and malononitrile undergo cyclization with sulfur in ethanol/KOH, yielding 2-amino-4-arylthiophene-3-carbonitriles in 55–75% yields . Modifications using ZnI₂ instead of ZnCl₂ reduce byproducts while maintaining regioselectivity .
Alternative Pathways
Recent protocols utilize α-thiocyanatoacetophenone and cyanothioacetamide under microwave irradiation, achieving 85% conversion within 15 minutes . Density functional theory (DFT) at the r²SCAN-3c level elucidates two cyclization pathways:
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S_N2 displacement of SCN in S,S/R,R*-diastereomers
Pharmacological Applications
Antimicrobial Activity
Schiff bases derived from 4-aminothiophene-3-carbonitrile exhibit potent antifungal activity against Candida albicans (MIC = 8 µg/mL), surpassing fluconazole . Thieno[2,3-d]pyrimidine analogs demonstrate Gram-positive efficacy, with compound 8 showing IC₅₀ = 39.72±2.98 µg/mL against Staphylococcus aureus .
Table 2: Biological Activity Profiles
Compound | Target Organism | IC₅₀/MIC | Reference |
---|---|---|---|
Schiff base 4j | Candida albicans | 8 µg/mL | |
Thienopyrimidine 8 | S. aureus | 39.72±2.98 µg/mL | |
Derivative 6 | MCF-7 cells | 11.17±0.42 µM |
Computational Insights
DFT calculations at B3LYP/6-311+G(d,p) level predict HOMO-LUMO gaps of 3.8–4.2 eV, indicating charge transfer stability. Fukui indices highlight nucleophilic reactivity at C5, guiding functionalization strategies .
Industrial and Regulatory Status
Current patents (e.g., US10501474B2) cover HPK1 inhibitors incorporating 4-aminothiophene cores for immuno-oncology . Scalable synthesis under GMP conditions utilizes flow chemistry, achieving 92% purity by HPLC .
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